Agomelatine Acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Agomelatine Acetic Acid is a compound that has garnered significant interest in the scientific community due to its unique pharmacological properties. It is primarily known for its role as an antidepressant, acting through a combination of melatonergic and serotonergic pathways . This compound is structurally related to melatonin and is used in the treatment of major depressive disorder and generalized anxiety disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agomelatine Acetic Acid typically involves several steps, starting from ethyl 2-(7-methoxynaphthalen-1-yl)acetate . One common method includes the reduction of this ester using sodium borohydride in the presence of a catalyst, followed by activation of the hydroxyl group and subsequent acetylation . Another method involves the Wittig reaction between 7-methoxytetralone and diethyl cyanomethyl phosphonate, followed by reduction to a primary amine and acetylation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yields and purity while minimizing costs and environmental impact. The use of low-cost reagents and mild reaction conditions is particularly advantageous for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Agomelatine Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride is commonly used for the reduction of esters to alcohols.

Substitution: Reagents like potassium hydroxide in tert-butyl alcohol are used for substitution reactions.

Major Products

The major products formed from these reactions include intermediates like N-formyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)formamide and the final product, this compound .

Scientific Research Applications

Agomelatine Acetic Acid has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of melatonergic and serotonergic pathways.

Biology: Investigated for its effects on circadian rhythms and neurogenesis.

Medicine: Primarily used as an antidepressant for the treatment of major depressive disorder and generalized anxiety disorder

Mechanism of Action

Agomelatine Acetic Acid exerts its effects through a dual mechanism involving melatonergic and serotonergic pathways. It acts as an agonist at melatonin MT1 and MT2 receptors and as an antagonist at serotonin 5-HT2C receptors . This dual action helps resynchronize circadian rhythms and increase the release of noradrenaline and dopamine in the frontal cortex, contributing to its antidepressant effects .

Comparison with Similar Compounds

Agomelatine Acetic Acid is unique due to its dual action on melatonergic and serotonergic pathways. Similar compounds include:

Melatonin: Primarily acts on melatonergic receptors but lacks serotonergic activity.

Sertraline: A selective serotonin reuptake inhibitor (SSRI) that does not affect melatonergic pathways.

Trazodone: A serotonin antagonist and reuptake inhibitor (SARI) with different receptor targets

Biological Activity

Agomelatine Acetic Acid, a derivative of agomelatine, is a synthetic compound recognized primarily for its antidepressant properties. Its unique pharmacological profile includes acting as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin 5-HT2C receptors. This dual mechanism allows it to regulate circadian rhythms and alleviate symptoms associated with depression and anxiety disorders.

Melatonin Receptor Agonism:

Agomelatine binds to melatonin receptors, which plays a crucial role in regulating sleep-wake cycles. This agonistic action helps to normalize circadian disturbances, making it particularly beneficial for patients experiencing sleep issues related to mood disorders .

Serotonin Receptor Antagonism:

By antagonizing the 5-HT2C receptors, agomelatine enhances the release of neurotransmitters such as dopamine and noradrenaline in the prefrontal cortex. This action contributes to its antidepressant effects, as increased levels of these neurotransmitters are associated with improved mood and cognitive function .

Clinical Efficacy

Agomelatine has been evaluated in several clinical studies, demonstrating significant efficacy in treating major depressive disorder (MDD) and related conditions. Notable findings include:

- Multicenter Observational Study: A one-year study indicated that agomelatine significantly improved the quality of life and daily functioning in MDD patients, with good tolerability throughout the treatment period .

- Open Evaluation: In a study involving 37 patients with acute depression and seasonal affective disorder, 76% showed a response to treatment after 14 weeks, with 70% achieving remission .

Table 1: Summary of Clinical Trials Involving Agomelatine

| Study Type | Sample Size | Duration | Response Rate | Remission Rate | Key Findings |

|---|---|---|---|---|---|

| Multicenter Observational Study | N/A | 1 year | N/A | N/A | Improved quality of life; good tolerability |

| Open Evaluation | 37 | 14 weeks | 76% | 70% | Significant response in acute depression |

| Randomized Controlled Trials | Varies | 6 weeks | 67.5% | N/A | Significant reduction in HAM-D scores |

Preclinical Studies

Preclinical models have also demonstrated the biological activity of agomelatine:

- Forced Swim Test (FST): In animal studies, agomelatine exhibited a modest reduction in immobility time compared to traditional antidepressants like fluoxetine. However, its effects were less pronounced than those observed with newer compounds being tested .

- Chronic Restraint Stress Model: Agomelatine was shown to alleviate depressive-like behaviors in mice subjected to chronic stress, indicating its potential as an effective treatment for stress-induced mood disorders .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of agomelatine beyond its antidepressant properties:

- Cell Survival and Proliferation: Agomelatine has been found to promote cell survival and maturation in the hippocampus of rats following chronic treatment. It also reduces apoptosis in neuronal cell lines exposed to stressors .

- Inflammatory Bowel Disease Model: In a study on acetic acid-induced colitis in rats, agomelatine demonstrated protective effects against inflammation through mechanisms involving melatonin receptor activation. The compound reduced disease activity index scores and pro-inflammatory cytokines while enhancing antioxidant defenses .

Properties

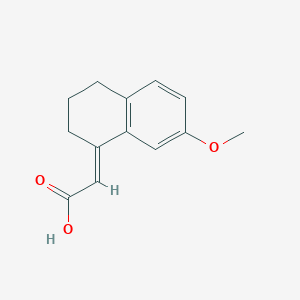

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid |

InChI |

InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+ |

InChI Key |

XNPWRVMAMATBMA-JXMROGBWSA-N |

Isomeric SMILES |

COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCCC2=CC(=O)O)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.